molecular formula C18H18ClFN6O B2413176 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide CAS No. 1021094-39-2

2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide

Cat. No.: B2413176
CAS No.: 1021094-39-2
M. Wt: 388.83
InChI Key: SACAAYAEGXMRHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide is a synthetic organic compound of interest due to its potential applications in medicinal chemistry and other scientific research fields. The complex structure features several functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple steps, starting from readily available starting materials. The synthetic route could include:

  • Halogenation: Introduction of chlorine and fluorine into the benzene ring.

  • Formation of the pyrazolo[3,4-d]pyrimidine ring via cyclization.

  • Coupling of the pyrrolidine moiety.

  • Final amidation step to attach the ethylbenzamide group.

Reaction conditions would involve:

  • Use of appropriate solvents such as dimethylformamide (DMF) or toluene.

  • Controlled temperatures ranging between -10°C to 150°C.

  • Use of catalysts or reagents like palladium on carbon (Pd/C) or copper iodide (CuI).

Industrial Production Methods: Industrial scale production would optimize these reactions for higher yields, scalability, and cost-efficiency, potentially utilizing flow chemistry techniques and automated systems to ensure consistent quality and productivity.

Types of Reactions:

  • Substitution Reactions: Given the halogen atoms present, it can undergo nucleophilic aromatic substitution reactions.

  • Oxidation and Reduction: Certain functional groups within the molecule can be oxidized or reduced depending on the required derivative.

  • Cyclization and Ring-Closing Reactions: Possible formation of additional ring structures by closing the pyrimidine ring or modifying the pyrrolidine.

Common Reagents and Conditions:

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

  • Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Catalysts: Palladium catalysts, acid or base catalysts for specific reaction steps.

Major Products:

  • Modified analogues with altered functional groups for enhanced biological activity or stability.

Scientific Research Applications

2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide has several scientific applications:

Chemistry:

  • Used as an intermediate in the synthesis of more complex compounds.

  • Serves as a ligand in coordination chemistry.

Biology:

  • Potentially acts as an inhibitor for specific enzymes or receptors.

  • Useful in studying protein-ligand interactions due to its complex structure.

Medicine:

  • Could be developed as a pharmaceutical agent for various diseases.

  • Studied for its potential anti-inflammatory, anti-cancer, or antiviral properties.

Industry:

  • May be used in the development of agrochemicals or specialty chemicals.

Mechanism of Action

Similar compounds could include other substituted benzamides or pyrazolo[3,4-d]pyrimidine derivatives. Compared to these, 2-chloro-6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide might offer unique properties such as:

  • Higher specificity: Due to the unique combination of functional groups.

  • Enhanced stability: Provided by the halogen substitutions.

  • Broad application range: Versatility in medicinal and industrial research.

Comparison with Similar Compounds

  • 2-chloro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.

  • 6-fluoro-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide.

  • Other substituted pyrazolo[3,4-d]pyrimidines.

This compound's complex structure and versatile reactivity make it a fascinating subject for further research and development across various scientific fields.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN6O/c19-13-4-3-5-14(20)15(13)18(27)21-6-9-26-17-12(10-24-26)16(22-11-23-17)25-7-1-2-8-25/h3-5,10-11H,1-2,6-9H2,(H,21,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SACAAYAEGXMRHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.